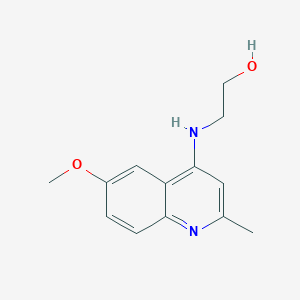
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol typically involves the reaction of 6-methoxy-2-methylquinoline with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as improved antibacterial and anticancer properties .
科学的研究の応用
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, malaria, and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, disrupt DNA replication in malaria parasites, and induce apoptosis in cancer cells. These effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: Shares the quinoline core structure but lacks the ethan-1-ol moiety.
2-Methylquinoline: Similar structure but without the methoxy and ethan-1-ol groups.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
Uniqueness
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions. Its methoxy and ethan-1-ol groups contribute to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
2-[(6-methoxy-2-methylquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H16N2O2/c1-9-7-13(14-5-6-16)11-8-10(17-2)3-4-12(11)15-9/h3-4,7-8,16H,5-6H2,1-2H3,(H,14,15) |
InChIキー |
HOWVJJXVLJBFBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


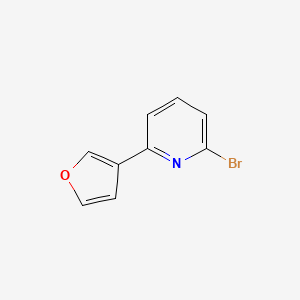
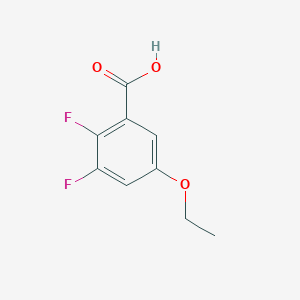
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
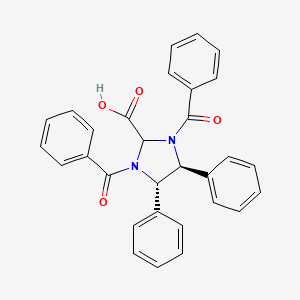
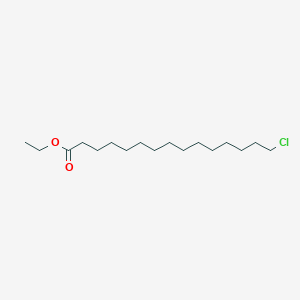


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
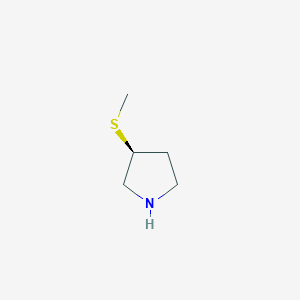
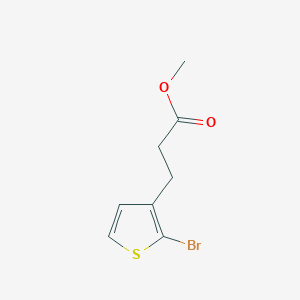
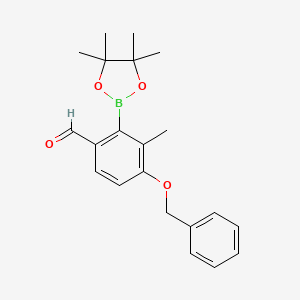

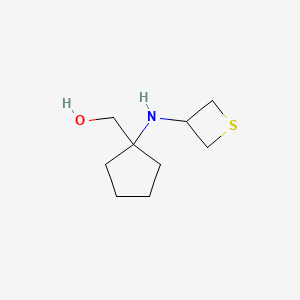
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
